1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-
Overview
Description
1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- is a complex organic compound that belongs to the class of indenones Indenones are characterized by their fused ring structure, which includes a benzene ring fused to a cyclopentene ring with a ketone group
Preparation Methods
The synthesis of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to achieve high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a more oxidized form of the compound, while substitution reactions can replace the halogen atoms with other functional groups.
Scientific Research Applications
1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,3-dihydro-: Lacks the chlorine and iodine atoms, resulting in different chemical properties and reactivity.
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but without the iodine atom, leading to different applications and reactivity.
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one:
Properties
IUPAC Name |
5-chloro-6-iodo-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCHXOQESJGEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256173 | |
Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273648-34-2 | |
Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273648-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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